molecular formula C9H6ClNO B1445424 4-Acetyl-3-chlorobenzonitrile CAS No. 1096666-21-5

4-Acetyl-3-chlorobenzonitrile

Cat. No. B1445424
Key on ui cas rn: 1096666-21-5
M. Wt: 179.6 g/mol
InChI Key: PBBNRCGQFNRSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273890B2

Procedure details

A mixture of 59 mg of zinc, 528 mg of zinc cyanide, 2.1 g of 1-(4-bromo-2-chlorophenyl)ethanone and 367 mg of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in 10 ml N,N-dimethylacetamide is stirred for 4 h at 160° C. The reaction mixture is allowed to cool down to room temperature and stirred for 14 h at room temperature. The solvent is removed under reduced pressure and the resulting residue is purified by flash chromatography (n-hexane/ethyl acetate, 85/15 (v/v)) to yield the title compound.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
59 mg
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
528 mg
Type
catalyst
Reaction Step One
Quantity
367 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([Cl:11])[CH:3]=1.[CH3:12][N:13](C)C(=O)C>[Zn].[C-]#N.[Zn+2].[C-]#N.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([C:12]#[N:13])=[CH:3][C:4]=1[Cl:11])(=[O:10])[CH3:9] |f:3.4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C)=O)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
59 mg
Type
catalyst
Smiles
[Zn]
Name
zinc cyanide
Quantity
528 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
367 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
is stirred for 4 h at 160° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
STIRRING
Type
STIRRING
Details
stirred for 14 h at room temperature
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue is purified by flash chromatography (n-hexane/ethyl acetate, 85/15 (v/v))

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C1=C(C=C(C#N)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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